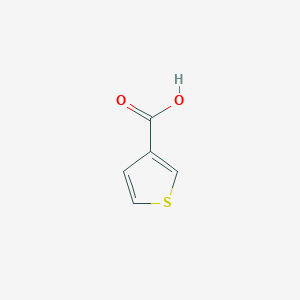

Thiophene-3-carboxylic acid

Descripción general

Descripción

Thiophene-3-carboxylic acid (CAS 88-13-1) is a heterocyclic organic compound with the molecular formula C₅H₄O₂S and a molecular weight of 128.145 g/mol. It consists of a thiophene ring substituted with a carboxylic acid group at the 3-position. This compound is water-soluble (4.3 g/L at 20°C) and has a melting point of 137–142°C . It is widely used in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its derivatives, such as benzo[b]this compound, are pharmacologically significant, showing local anesthetic, anticholinergic, and antihistaminic activities .

Aplicaciones Científicas De Investigación

Thiophene-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the study of enzyme inhibition and as a ligand in biochemical assays.

Medicine: Research has explored its potential as an anti-inflammatory and antimicrobial agent.

Mecanismo De Acción

The mechanism of action of 3-thiophenecarboxylic acid involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound’s aromatic structure allows it to interact with various biomolecules through π-π interactions and hydrogen bonding .

Comparación Con Compuestos Similares

Positional Isomers: Thiophene-2-carboxylic Acid

Thiophene-2-carboxylic acid (CAS 527-72-0) is a structural isomer of thiophene-3-carboxylic acid, differing in the position of the carboxylic acid group. Key distinctions include:

- Reactivity in Enzymatic Reactions : The carboxylating enzyme CARse exhibits ~11% lower activity for this compound synthesis compared to CARtp, while the reverse is true for the 2-carboxylated isomer .

- Physical Properties : Thiophene-2-carboxylic acid has a slightly lower melting point (136–139°C ) than the 3-isomer .

- Applications : Both isomers are used in drug synthesis, but this compound derivatives are more prevalent in bioactive molecules (e.g., tyrosinase inhibitors and analgesics) .

Table 1: Physical and Chemical Properties of Thiophene Isomers

Substituted Derivatives

2.2.1. Benzo[b]this compound

This derivative incorporates a benzene ring fused to the thiophene ring, enhancing its bioactivity:

- Pharmacological Activity: Dialkylaminoethyl esters of benzo[b]this compound exhibit local anesthetic activity comparable to lidocaine and potent anticholinergic effects .

- Structural Modifications : Replacing the benzo[b]thiophene scaffold with a 1,3,4-thiadiazole group (e.g., compound 6h ) increases tyrosinase inhibitory activity (IC₅₀ = 6.13 µM vs. kojic acid’s 33.3 µM) .

2.2.2. 4,5,6,7-Tetrahydrobenzo[b]this compound

Hydrogenation of the benzene ring reduces aromaticity, altering physicochemical properties:

- Synthetic Utility : Used to prepare metabolites of Esonarimod, an anti-inflammatory drug .

- Analgesic Activity: Derivatives such as 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-tetrahydrobenzo[b]this compound show analgesic effects exceeding metamizole in murine models .

Table 2: Bioactivity of this compound Derivatives

Halogenated Derivatives: 2-Bromothis compound

- Synthesis : Requires n-BuLi at −78°C, making it more synthetically challenging than the parent compound .

- Applications : Serves as a precursor for cross-coupling reactions in materials science .

Metal Complexes

Cobalt(II) complexes with this compound-based ligands (e.g., 11 ) exhibit antibacterial activity , demonstrating the compound’s versatility in coordination chemistry .

Actividad Biológica

Thiophene-3-carboxylic acid (TCA) is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of TCA, focusing on its mechanisms, therapeutic potential, and structure-activity relationships (SAR) based on recent research findings.

- Molecular Formula : CHOS

- Molecular Weight : 128.145 g/mol

- CAS Number : 88-13-1

- Solubility : Soluble in water at 20°C (4.3 g/L) .

This compound exhibits various biological activities, primarily through its interactions with specific enzymes and cellular pathways:

-

D-Amino Acid Oxidase Inhibition :

- TCA has been identified as a potent inhibitor of D-amino acid oxidase (DAO), an enzyme implicated in schizophrenia and other neurological disorders. Structure-activity relationship studies revealed that TCA and its derivatives possess low micromolar inhibitory potency, with IC values around 4.4 µM .

- The binding of TCA to DAO involves significant hydrophobic interactions and hydrogen bonding, particularly with the amino acid Tyr224 in the active site, which is crucial for its inhibitory activity .

-

Cytotoxic Effects on Cancer Cells :

- Research indicates that derivatives of TCA can selectively induce apoptosis in prostate cancer cells. For instance, certain 2-aminothis compound ester derivatives demonstrated a significant cytostatic effect on T-cell lymphoma and prostate cancer cell lines, with 50% cytostatic concentrations considerably lower than those for non-tumorigenic cells .

- The mechanism involves preferential suppression of protein synthesis, leading to cell cycle arrest in the G1 phase .

- Anti-Tubercular Activity :

Structure-Activity Relationship (SAR)

The biological activity of TCA is significantly influenced by structural modifications. Key findings include:

- Substituent Effects : Small substituents on the thiophene ring are generally well-tolerated, enhancing the inhibitor's potency against DAO . However, larger branched side chains can reduce efficacy.

| Compound | IC (µM) | Activity |

|---|---|---|

| This compound | 4.4 | DAO Inhibition |

| 2-Aminothis compound | Varies | Cytotoxicity in Prostate Cancer |

Case Studies

-

DAO Inhibition Study :

In a study examining the inhibition of DAO by thiophene derivatives, researchers found that TCA analogs with specific substitutions exhibited enhanced binding affinity and inhibitory effects compared to unmodified compounds . The study utilized molecular dynamics simulations to elucidate binding interactions. -

Cancer Cell Apoptosis :

A notable case involved testing various TCA derivatives for their ability to induce apoptosis in prostate cancer cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also triggered apoptotic pathways effectively . -

Anti-Tubercular Evaluation :

Another study synthesized several TCA derivatives and tested them against Mycobacterium tuberculosis. Some compounds exhibited significant bactericidal activity, highlighting their potential as new anti-tubercular agents .

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing and purifying Thiophene-3-carboxylic acid?

this compound is typically synthesized via carboxylation of thiophene derivatives or functionalization of pre-existing thiophene frameworks. One common approach involves esterification of the acid using methanol and a strong acid catalyst (e.g., sulfuric acid) to form methyl esters, followed by hydrolysis . Purification often employs recrystallization from ethanol or aqueous solutions, with purity assessed via HPLC (>98% purity thresholds are common) . Critical steps include controlling reaction temperature (e.g., reflux conditions) and using inert atmospheres to prevent oxidation.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key safety measures include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation: Use fume hoods to avoid inhalation of dust (H335) .

- Storage: Keep in airtight containers at room temperature, away from strong oxidizers, acids, and bases .

- Spill Management: Sweep solid spills into sealed containers; avoid environmental release .

Q. Which analytical techniques are most effective for characterizing this compound?

- Spectroscopy:

- FT-IR for identifying carboxylic acid (-COOH) stretches (~2500-3300 cm⁻¹) and thiophene ring vibrations.

- NMR (¹H/¹³C) to confirm regiochemistry (e.g., distinguishing 2- vs. 3-substitution) .

Advanced Research Questions

Q. How does the carboxylic acid group’s position (2- vs. 3-) affect thiophene derivatives’ physicochemical properties?

The substituent position significantly alters acidity and reactivity. For example:

Q. What computational strategies can predict reactivity or stability in this compound derivatives?

- DFT Calculations: Model electron density distributions to predict regioselectivity in electrophilic substitution (e.g., nitration, halogenation).

- Molecular Dynamics (MD): Simulate interactions in solvent environments to optimize reaction conditions (e.g., solvent polarity for esterification) .

- pKa Prediction Tools: Software like Marvin Suite or SPARC to estimate acidity constants, aiding in buffer design for synthesis .

Q. How can researchers address contradictions in reported data, such as varying pKa values or synthetic yields?

- Method Validation: Replicate experiments using standardized conditions (e.g., IUPAC-recommended pH measurement protocols) .

- Error Analysis: Assess impurities (e.g., via LC-MS) or solvent effects (aqueous vs. non-aqueous media) that may skew pKa measurements.

- Literature Cross-Referencing: Use databases like PubChem or Reaxys to compare data across studies .

Q. What functionalization strategies enable regioselective modification of this compound?

- Amidation: React with amines (e.g., ethylenediamine) using coupling agents (DCC/DMAP) to form bioactive amides .

- Electrophilic Aromatic Substitution (EAS): Nitration or sulfonation at the 5-position, directed by the electron-withdrawing carboxyl group .

- Cross-Coupling: Suzuki-Miyaura or Heck reactions to introduce aryl/alkenyl groups, facilitated by palladium catalysts .

Q. How is this compound utilized in material science applications?

- Coordination Polymers: Acts as a ligand for Pb(II) or Cu(II) ions, forming 1D/2D frameworks with tunable luminescent or catalytic properties .

- Conjugated Polymers: Incorporated into polythiophenes for organic electronics (e.g., solar cells), where carboxyl groups enhance solubility and interfacial properties.

Q. Methodological Notes

- Contradictions Addressed: Differences in pKa values (e.g., 3.5 vs. 4.1 for isomers) were resolved by comparing experimental conditions .

- Advanced Tools: Emphasized computational and spectroscopic techniques for rigorous validation .

Propiedades

IUPAC Name |

thiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2S/c6-5(7)4-1-2-8-3-4/h1-3H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVOMSDITJMNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O2S | |

| Record name | b-thiophenic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

127340-37-8 | |

| Record name | 3-Thiophenecarboxylic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127340-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40236745 | |

| Record name | 3-Thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88-13-1 | |

| Record name | 3-Thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiophenecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Thiophenecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-thenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-THIOPHENECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V3012Q6BE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.